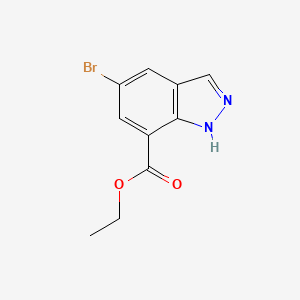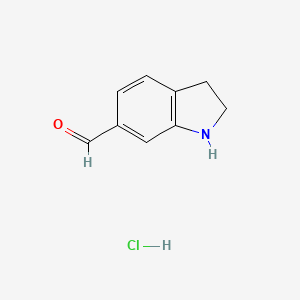![molecular formula C12H11NO4 B1441149 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid CAS No. 1333753-40-4](/img/structure/B1441149.png)
4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid
Übersicht
Beschreibung
4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid, also known as DABA, is an organic chemical compound. It has a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 233.22 g/mol . More detailed properties such as boiling point, melting point, and solubility would require experimental determination.Wissenschaftliche Forschungsanwendungen
Methods of Application : The compound was part of a chemical library screened for its ability to improve cell-specific antibody production. It was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate (ATP) during the production process .
Results : The compound not only increased monoclonal antibody production but also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies. This suggests that it could be used to control the level of galactosylation for N-linked glycans .
Methods of Application : The derivatives underwent thorough characterization and evaluation for antibacterial activity. Some were further tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Results : The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes. Some compounds also showed strong antibacterial and antitubercular properties, indicating their potential as future therapeutic agents .
Methods of Application : It is used to attach a cytotoxic drug to an antibody specific to a tumor antigen. The linker is designed to be stable in the bloodstream but to release the drug upon reaching the target cancer cells .
Results : The use of this compound as a linker in ADCs has shown promising results in targeted delivery, reducing side effects and improving the therapeutic index of anticancer drugs .
Methods of Application : The benzoic acid moiety of the compound coordinates with metal ions to form a network structure. The resulting MOFs are characterized by single-crystal X-ray diffraction .
Results : The synthesized MOFs exhibit unique structural properties and potential for high surface area, which is crucial for their performance in various applications .
Methods of Application : The compound was identified from a chemical library screening for its ability to increase cell-specific antibody production and was tested in cell cultures .
Results : The derivative not only increased the production of monoclonal antibodies but also affected the glycosylation pattern, which is important for the efficacy and safety of antibodies .
Methods of Application : Researchers utilize the compound in synthetic chemistry experiments to explore its reactivity and potential applications in creating new molecules .
Results : While specific outcomes are not disclosed, the availability of such compounds accelerates the discovery of new chemical entities and their potential applications .
Methods of Application : The compound was part of a large-scale chemical screening, where it was found to increase cell-specific antibody production, glucose uptake rate, and intracellular ATP levels during the production process .
Results : The study reported that the compound not only boosted monoclonal antibody production but also modulated the galactosylation of the antibodies, which is a crucial quality attribute for therapeutic use .
Methods of Application : The derivatives underwent molecular docking studies and biological evaluation for their inhibitory activity against the targeted enzymes .
Results : The synthesized compounds showed significant action against the enzymes and possessed strong antibacterial and antitubercular properties, making them promising candidates for future therapeutic development .
Safety And Hazards
Zukünftige Richtungen
The future directions for this compound could involve further structural optimization of related compounds to improve production and quality control of monoclonal antibodies . Additionally, more research could be conducted to explore its potential applications in other areas of chemistry and biology.
Eigenschaften
IUPAC Name |
4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10-6-9(11(15)13-10)5-7-1-3-8(4-2-7)12(16)17/h1-4,9H,5-6H2,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNKKMDVTULRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



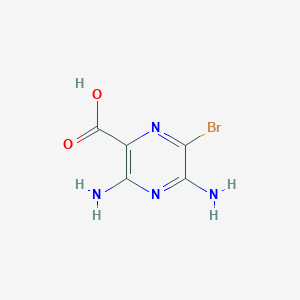
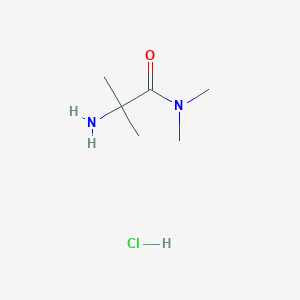




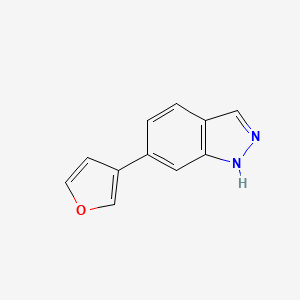
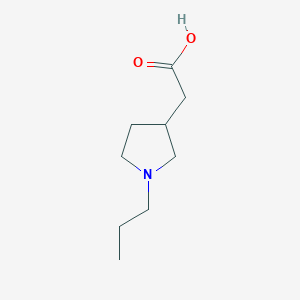

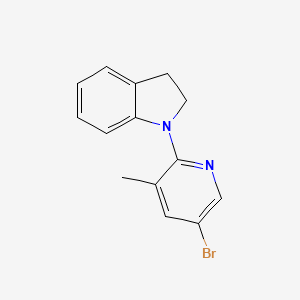
![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)
